molecular formula C13H14N2O2 B1313438 Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate CAS No. 76923-16-5

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate

Cat. No. B1313438
CAS RN: 76923-16-5
M. Wt: 230.26 g/mol
InChI Key: NIVCIGONLNLBNV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A specific example of synthesis involves condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of pyrazoles, including Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate, is a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its synthesis and structural properties. Viveka et al. (2016) detailed the synthesis and characterization of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its crystal structure using X-ray diffraction and various spectroscopic methods (Viveka et al., 2016). Similarly, Viveka et al. (2016) also investigated 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, using experimental and theoretical approaches, which included density functional theory calculations (Viveka et al., 2016).

Applications in Corrosion Inhibition

One significant application of derivatives of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is in corrosion inhibition. Dohare et al. (2017) studied pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, as novel corrosion inhibitors for mild steel. They found that these compounds exhibited high efficiency in corrosion inhibition, confirming their potential for industrial applications (Dohare et al., 2017).

Role in Synthesis of Novel Compounds

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is instrumental in the synthesis of various novel compounds. Maqbool et al. (2013) reported the preparation of a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, highlighting its role in creating structurally diverse compounds with potential applications in various fields (Maqbool et al., 2013).

Medicinal Chemistry and Biological Evaluation

Although information related to drug use, dosage, and side effects is excluded as per the requirements, it's worth noting that compounds related to Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate have been studied for their potential medicinal properties. Zheng et al. (2010) synthesized novel derivatives for evaluation against lung cancer cell growth (Zheng et al., 2010).

Antioxidant Properties and Theoretical Analysis

Naveen et al. (2021) conducted a study on a novel pyrazole derivative for its antioxidant properties, which included theoretical Density Functional Theory (DFT) calculations. This demonstrates the compound's potential in contributing to antioxidant research (Naveen et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for the research and development of Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate and similar compounds could involve exploring their potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of new synthetic techniques and the study of their biological activity could also be areas of future research .

properties

IUPAC Name

ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCIGONLNLBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512845
Record name Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate

CAS RN

76923-16-5
Record name Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76923-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Tan, Z Yu, B Liu, K Wu, Z Liu, J Chen - Journal of Organometallic …, 2009 - Elsevier
A new class of (CH 2 ) n -bridged indenyl-pyrazoles [4-{Ind-(CH 2 ) n }-RR′PzH] (Ind=1H-inden-3-yl, n=1–3, RR′Pz=3,5-disubstituted pyrazolato) were synthesized. Reactions of the …
Number of citations: 3 www.sciencedirect.com

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